molecular formula C14H21NO2S*HCl B613228 Bzl,ME-L-met-ome hcl CAS No. 1272754-99-0

Bzl,ME-L-met-ome hcl

Cat. No.: B613228
CAS No.: 1272754-99-0
M. Wt: 267,39*36,45 g/mole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bzl,ME-L-met-ome hcl typically involves the esterification of L-methionine followed by N-methylation and benzylation. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Bzl,ME-L-met-ome hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bzl,ME-L-met-ome hcl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bzl,ME-L-met-ome hcl involves its interaction with various molecular targets and pathways. As a derivative of L-methionine, it can be incorporated into proteins and peptides, influencing their structure and function. Additionally, its benzyl and methyl groups can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of benzyl and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over its similar counterparts in terms of reactivity and functionality .

Properties

IUPAC Name

methyl (2S)-2-[benzyl(methyl)amino]-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S.ClH/c1-15(11-12-7-5-4-6-8-12)13(9-10-18-3)14(16)17-2;/h4-8,13H,9-11H2,1-3H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAABAOCOIDJTRS-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(CCSC)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@@H](CCSC)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272754-99-0
Record name L-Methionine, N-methyl-N-(phenylmethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272754-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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